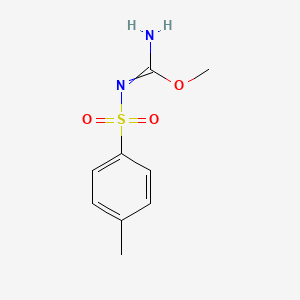
N'-(4-Methylbenzenesulfonyl)methoxymethanimidamide
Descripción general
Descripción
N-(4-Methylbenzenesulfonyl)methoxymethanimidamide, or 4-MeS-MMI for short, is an organosulfur compound that is used in various scientific research applications. It is a versatile compound that can be used to synthesize a variety of compounds, as well as a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorophore Research : A study by Kimber et al. (2003) explored the syntheses of various analogues of Zinquin, a specific fluorophore for Zn(II), which included derivatives of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide. These compounds showed bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II), forming fluorescent complexes, except for the 5-methoxy compound (Kimber et al., 2003).
Antitumor Activity : Teijeira et al. (1996) synthesized and evaluated N-1- or 2-anthraquinonyl derivatives of p-methyl- and p-methoxybenzenesulfonamides as antitumor agents. Some derivatives exhibited slight antitumor activity (Teijeira et al., 1996).
Alzheimer’s Disease Treatment : A study by Abbasi et al. (2018) focused on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as potential therapeutic agents for Alzheimer’s disease. These compounds showed inhibitory effects on acetylcholinesterase, with one derivative demonstrating activity comparable to Neostigmine methylsulfate (Abbasi et al., 2018).
Electrochemical Properties : Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines, including N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide. These compounds exhibited unique electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).
Amine Synthesis : Kurosawa et al. (2003) described the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, including N-(4-Methoxybenzyl)-3-phenylpropylamine (Kurosawa et al., 2003).
Biomass Conversion : Zhu et al. (2011) investigated the catalytic conversion of anisole, a phenolic model compound, to gasoline-range molecules using a bifunctional Pt/HBeta catalyst. This study provides insights into biomass conversion processes (Zhu et al., 2011).
Lanthanide Coordination Polymers : Yang et al. (2008) synthesized novel luminescent lanthanide coordination polymers of 4-hydroxybenzenesulfonate, offering insights into the development of new luminescent materials (Yang et al., 2008).
Propiedades
IUPAC Name |
methyl N'-(4-methylphenyl)sulfonylcarbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLNGUXZBUHKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Methylbenzenesulfonyl)methoxymethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)
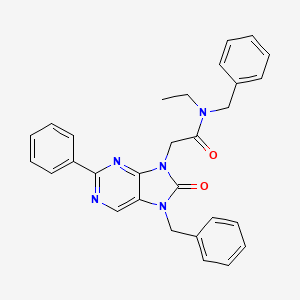
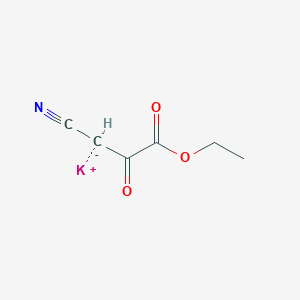
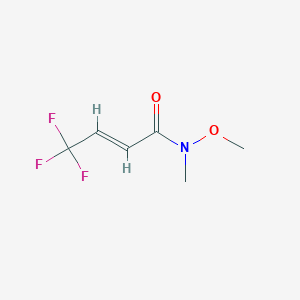
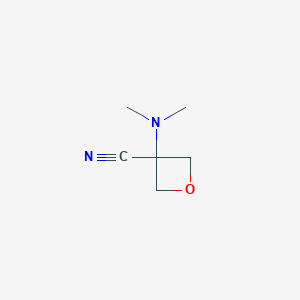
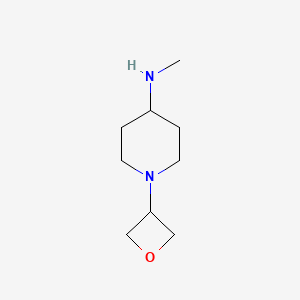
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
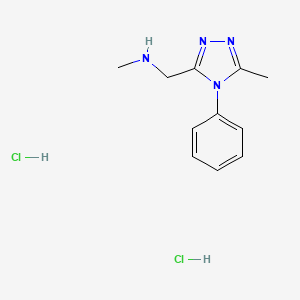
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
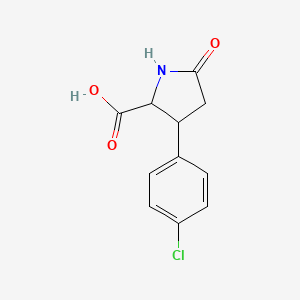
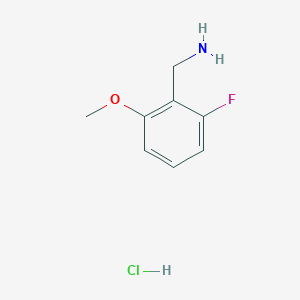
![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)